8-Benzyltheophylline

説明

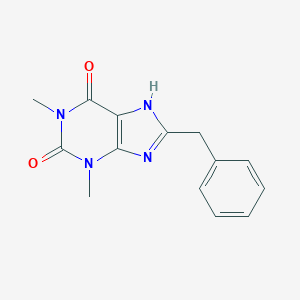

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-benzyl-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKGFZTXWQMFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182970 | |

| Record name | Theophylline, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-15-4 | |

| Record name | 3,9-Dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline, 8-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2879-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Theophylline, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 8 Benzyltheophylline in Cellular and Molecular Systems

Adenosine (B11128) Receptor Antagonism Studies

8-Benzyltheophylline, a derivative of theophylline (B1681296), is recognized for its activity as an antagonist at adenosine receptors. chemimpex.comchemicalbook.com Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors that are ubiquitously expressed and mediate a wide range of physiological and pathophysiological processes. nih.govunife.it The antagonistic properties of xanthine (B1682287) derivatives like this compound make them valuable tools in pharmacological research. mdpi.com

Selective Affinity and Binding Profiles at Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

The interaction of this compound and its analogs with adenosine receptor subtypes has been a subject of detailed investigation to understand their affinity and selectivity. These studies are crucial for developing compounds with specific pharmacological profiles.

Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with receptors. nih.govgiffordbioscience.com These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes expressing the receptor of interest. unc.edu By measuring the displacement of the radioligand by an unlabeled compound, such as this compound, the affinity (Ki) of the compound for the receptor can be determined. giffordbioscience.comresearchgate.net

Saturation binding experiments, a type of radioligand binding assay, are used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand. nih.govgiffordbioscience.com Kinetic binding assays, on the other hand, measure the association and dissociation rates of a ligand, providing insights into the duration of the ligand-receptor interaction. nih.govgiffordbioscience.com

| Compound | Receptor Subtype | Ki (nM) | Species |

| Theophylline | A2B | 9070 - 74000 | Human |

| Theophylline | A2B | 15100 | Rat |

| Theophylline | A2B | 5630 | Mouse |

This table presents affinity data for the related compound theophylline at the A2B adenosine receptor across different species, illustrating the typical micromolar affinity of simple xanthines. mdpi.com

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For xanthine derivatives, modifications at the N1, N3, and C8 positions significantly affect their affinity and selectivity for adenosine receptor subtypes. mdpi.com

The introduction of an 8-aryl group, such as the benzyl (B1604629) group in this compound, generally increases affinity at the A1 adenosine receptor compared to 8-unsubstituted xanthines. nih.gov Further modifications to the benzyl group or other positions on the theophylline scaffold can lead to compounds with varied affinity profiles. For example, studies on 8-benzylaminoxanthines have shown that the type and position of substituents on the benzylamine (B48309) ring dictate the affinity for A1 and A2A receptors. mdpi.com Some analogs in this series exhibit higher affinity for the A2A receptor, while others show similar affinity for both A1 and A2A receptors. mdpi.com

The synthesis of various derivatives of this compound, such as 7-(β-bromoethyl)-8-benzyltheophylline and 7-(δ-bromobutyl)-8-benzyltheophylline, highlights the exploration of different chemical modifications to potentially alter its pharmacological properties. google.com These SAR studies are instrumental in the rational design of more potent and selective adenosine receptor antagonists. researchgate.net

Molecular dynamics (MD) simulations and docking studies are computational techniques used to model the interaction between a ligand and its receptor at the atomic level. rug.nldost.gov.ph These methods provide insights into the binding poses and key interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov

MD simulations can reveal the dynamic nature of the receptor and how it accommodates the ligand within its binding pocket. dost.gov.ph Docking studies predict the preferred orientation of a ligand when it binds to a receptor. For the A2A adenosine receptor, the binding pocket for antagonists like ZM241385, a xanthine derivative, is well-characterized. plos.org The triazolotriazine core of ZM241385 occupies a central position in the orthosteric binding pocket, overlapping with the binding site of adenosine agonists. plos.org

While specific MD and docking studies for this compound were not detailed in the search results, such computational approaches are routinely applied to understand the binding of xanthine analogs to adenosine receptors. mdpi.comaps.org These simulations help to rationalize the observed structure-activity relationships and guide the design of new analogs with improved affinity and selectivity. plos.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Functional Characterization of Adenosine Receptor Modulation

Functional assays are essential to determine the effect of a ligand on receptor signaling. For adenosine receptor antagonists like this compound, these assays typically measure changes in the levels of second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

Adenosine receptors are coupled to adenylyl cyclase, the enzyme responsible for the synthesis of cAMP. d-nb.info A1 and A3 receptors are typically coupled to Gi proteins, and their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. unife.it Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels. unife.it

As an antagonist, this compound would be expected to block the effects of adenosine or its agonists on cAMP levels. For example, in a system where an A2A or A2B agonist is used to increase cAMP, the co-administration of this compound would attenuate this increase. Conversely, in a system where an A1 or A3 agonist decreases cAMP, this compound would prevent this reduction. The modulation of cyclic nucleotide levels is a key functional readout for the activity of adenosine receptor antagonists. chemimpex.comguidetopharmacology.org

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are also modulated by cyclic nucleotides and represent another potential downstream target of altered cyclic nucleotide levels. nih.gov While a direct link between this compound and HCN channel modulation was not found, its ability to influence cAMP levels could indirectly affect the activity of these channels. wjgnet.com

Influence on Signal Transduction Pathways Regulated by Adenosine Receptors

This compound, as a member of the xanthine family, functions as an antagonist at adenosine receptors. derpharmachemica.comresearchgate.net Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the endogenous nucleoside, adenosine. nih.govwikipedia.org There are four main subtypes: A₁, A₂A, A₂B, and A₃. wikipedia.org The binding of adenosine to these receptors triggers distinct intracellular signaling cascades. Specifically, A₁ and A₃ receptor activation is coupled to inhibitory G proteins (Gᵢ), leading to a decrease in the activity of adenylyl cyclase and, consequently, reduced levels of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov Conversely, A₂A and A₂B receptors are coupled to stimulatory G proteins (Gₛ), which activate adenylyl cyclase and increase intracellular cAMP levels. nih.gov

By acting as an antagonist, this compound blocks the binding of adenosine to these receptors, thereby inhibiting their downstream signaling. This antagonism prevents both the Gᵢ-mediated decrease and the Gₛ-mediated increase in cAMP that would normally result from adenosine receptor activation. The potency of xanthine derivatives as adenosine receptor antagonists can be significantly influenced by substitutions at the C8 position. researchgate.net Research indicates that while this compound is a less potent antagonist compared to other 8-substituted theophyllines like 8-phenyltheophylline (B1204217), it is considerably more potent than its parent compound, theophylline. researchgate.net

| Compound | Relative Potency |

|---|---|

| 8-(p-bromophenyl)theophylline | Very High |

| 8-(p-methylphenyl)theophylline | Very High |

| 8-phenyltheophylline | Very High |

| 8-(p-chlorophenyl)theophylline | Very High |

| 8-(methoxy-phenyl)theophylline | Very High |

| 8-(dimethylaminophenyl)-theophylline | High |

| This compound | Medium |

| Theophylline | Low |

This table is based on the potency order described in the literature. researchgate.net

Phosphodiesterase (PDE) Inhibition Research

Another primary mechanism of action for this compound is the inhibition of phosphodiesterases (PDEs). chemimpex.comderpharmachemica.com PDEs are a superfamily of enzymes that degrade the cyclic nucleotide second messengers, cAMP and cyclic guanosine monophosphate (cGMP). nih.gov By inhibiting these enzymes, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. nih.gov This elevation of cyclic nucleotide levels amplifies their downstream signaling effects, such as smooth muscle relaxation and modulation of inflammatory responses. chemimpex.comnih.gov

The PDE superfamily is extensive, comprising 11 distinct families (PDE1–PDE11), many of which contain multiple isoforms. reumatologiaclinica.orgozemedicine.com These families exhibit differences in their substrate specificity, tissue distribution, and regulatory properties. reumatologiaclinica.orgozemedicine.com For instance, PDE4, PDE7, and PDE8 are specific for cAMP, whereas PDE5, PDE6, and PDE9 are specific for cGMP. reumatologiaclinica.orgozemedicine.com Other families, including PDE1, PDE2, PDE3, and PDE10, can hydrolyze both cyclic nucleotides. ozemedicine.com

Theophylline is characterized as a non-selective PDE inhibitor. derpharmachemica.comozemedicine.com However, substitutions on the xanthine structure, such as the benzyl group at the C8 position in this compound, can alter the inhibitory profile and may confer a degree of selectivity. chemimpex.comresearchgate.net While comprehensive data on the specific IC₅₀ values of this compound against a full panel of PDE isoforms is not detailed in the provided sources, it is noted for its ability to selectively inhibit phosphodiesterase enzymes, which is considered a valuable asset for its therapeutic potential in respiratory treatments. chemimpex.com Research into related compounds suggests that xanthine derivatives often target PDE type III and type IV isoenzymes, which are prevalent in inflammatory cells. nih.gov

| PDE Family | Primary Substrate(s) | Key Locations / Associated Cells |

|---|---|---|

| PDE1 | cAMP / cGMP | Brain, Heart, Smooth Muscle |

| PDE2 | cAMP / cGMP | Brain, Adrenal Gland, Heart |

| PDE3 | cAMP / cGMP | Heart, Vascular Smooth Muscle, Platelets |

| PDE4 | cAMP | Inflammatory Cells (T-lymphocytes, Macrophages, Eosinophils), Lung Cells |

| PDE5 | cGMP | Pulmonary Vasculature, Platelets, Smooth Muscle |

This table provides a simplified summary based on information from multiple sources. nih.govreumatologiaclinica.orgozemedicine.com

The inhibition of PDEs, particularly PDE4, is believed to be a major contributor to the anti-inflammatory and immunomodulatory effects of xanthine derivatives. nih.gov An increase in intracellular cAMP in inflammatory cells such as T-lymphocytes, eosinophils, mast cells, and macrophages can suppress their activation and inhibit the release of pro-inflammatory mediators. nih.gov This mechanism is central to the investigation of this compound for respiratory conditions like asthma, where inflammation plays a key role. chemimpex.comnih.gov The accumulation of cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a dampened inflammatory response and relaxation of airway smooth muscle (bronchodilation). nih.gov

Differential Inhibition of PDE Isoforms

Exploration of Other Potential Molecular Targets and Mechanisms

Beyond its well-established roles as an adenosine receptor antagonist and PDE inhibitor, research suggests that this compound and related xanthine derivatives may interact with other molecular targets. chemimpex.comresearchgate.net This exploration opens up additional possibilities for its pharmacological activity.

The xanthine scaffold is recognized for its versatility in interacting with various biological systems. researchgate.net Derivatives of xanthine have been reported to show activity as inhibitors of other enzymes, including Topo II and acetylcholinesterase (AChE). researchgate.net While direct evidence for this compound acting on these specific targets is limited in the provided results, its utility as a tool compound in biochemical research suggests it aids in broader studies of cellular signaling pathways. chemimpex.com These pathways could potentially include those regulated by mitogen-activated protein kinases (MAPK) or the nuclear factor-κB (NF-κB) transcription factor, which are crucial in inflammation and cellular growth. reumatologiaclinica.orgmedchemexpress.com

There is significant interest in the role of this compound in modulating neurotransmitter activity, which could inform the development of treatments for neurological disorders. chemimpex.com This modulation is likely linked to its primary mechanism of adenosine receptor antagonism. Adenosine receptors are widely distributed in the central nervous system and play a critical role in regulating the release of various neurotransmitters, including dopamine (B1211576) and glutamate. wikipedia.orgnih.gov Presynaptic A₁ receptors, for example, typically inhibit neurotransmitter release. wikipedia.org By blocking these inhibitory presynaptic receptors, this compound could lead to an increase in the release of certain neurotransmitters, thereby altering synaptic communication. chemimpex.comnih.gov

Preclinical Research into the Biological Activities of 8 Benzyltheophylline

Anti-Inflammatory Effects

Theophylline (B1681296), a well-known methylxanthine, has derivatives that have been explored for various pharmacological activities, including anti-inflammatory properties. ontosight.ai Among these, 8-benzyltheophylline has been a subject of preliminary pharmacological research which noted its anti-inflammatory and analgesic effects. researchgate.net The investigation into its anti-inflammatory potential involves a range of standard preclinical assays, both in vitro and in vivo.

In Vitro Anti-Inflammatory Assays in Cell Lines

In vitro assays are fundamental for the initial screening of compounds for pharmacological properties, as they are generally cost-effective and efficient. journalajrb.com Common methods for assessing anti-inflammatory properties include protein denaturation inhibition assays, membrane stabilization assays, and enzyme inhibition assays targeting cyclooxygenase (COX) and lipoxygenase (LOX). journalajrb.com Another key area of investigation is the effect of a compound on inflammatory mediators produced by cells like macrophages.

While specific data on this compound in cell line assays is not extensively detailed in the provided search results, the methodology for related compounds offers a clear framework. For instance, studies on other novel anti-inflammatory molecules often involve incubating primary mouse macrophages with the test compound. nih.gov Researchers then typically measure the production of key inflammatory molecules such as nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Flow cytometry is also used to evaluate the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of critical signaling proteins like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as ERK and p38. nih.gov Research into theophylline derivatives often aims to identify compounds with beneficial anti-inflammatory activities alongside their other effects. ontosight.ai

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Edema, Formalin Test)

Standard preclinical animal models are crucial for evaluating the anti-inflammatory effects of a compound in a complex biological system. The carrageenan-induced paw edema test is a widely used model for assessing acute inflammation and the efficacy of anti-inflammatory drugs. researchgate.netnih.gov The injection of carrageenan into a rat's paw induces a localized, acute swelling that becomes maximal within 3-5 hours. nih.gov This inflammatory response is biphasic and involves the release of various mediators, including histamine, bradykinin (B550075), prostaglandins, and pro-inflammatory cytokines like TNF-α. researchgate.netnih.gov Theophylline itself has demonstrated a dose-dependent anti-inflammatory activity in the carrageenan model. ijbcp.com

The formalin test is another common model, particularly useful for assessing responses to persistent inflammatory stimuli and has a profile that resembles human arthritis. mdpi.com This test is also biphasic; the initial neurogenic phase is mediated by bradykinin and substance P, while the later inflammatory phase involves histamine, serotonin (B10506) (5-HT), prostaglandins, and bradykinin. mdpi.com Preliminary studies have indicated that this compound exhibits anti-inflammatory and analgesic effects in such pharmacological tests. researchgate.net

| Model | Description | Phases & Key Mediators | Typical Use |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | A subcutaneous injection of carrageenan induces acute, localized swelling (edema) in the paw. nih.gov | Biphasic Response: • Early Phase: Histamine, Serotonin • Late Phase: Prostaglandins, Bradykinin, Leukotrienes, TNF-α, IL-1β. researchgate.netnih.gov | Screening for acute anti-inflammatory and anti-edematous effects of drugs. researchgate.net |

| Formalin Test | An injection of formalin solution into the paw causes a biphasic pain and inflammatory response. mdpi.com | Biphasic Response: • Phase 1 (Neurogenic): Bradykinin, Substance P • Phase 2 (Inflammatory): Histamine, 5-HT, Prostaglandins, Bradykinin. mdpi.com | Assessment of chronic anti-inflammatory effects and analgesic properties. mdpi.com |

Mechanisms Underlying Anti-Inflammatory Actions

The anti-inflammatory effects of theophylline and its derivatives, including this compound, are believed to stem from two primary mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors. chemimpex.comresearchgate.net

Phosphodiesterase (PDE) Inhibition : Theophylline is known to be a non-selective PDE inhibitor. chemimpex.com By inhibiting these enzymes, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that can suppress the activity of inflammatory cells and reduce the release of inflammatory mediators. researchgate.net

Adenosine Receptor Antagonism : Xanthine (B1682287) derivatives are antagonists at adenosine receptors. nih.gov Research suggests that 8-substituted theophyllines may be particularly selective in their activity as adenosine receptor antagonists. researchgate.net There are several subtypes of adenosine receptors, with A1 and A2 receptors being the most studied in the context of inflammation. nih.gov A1 receptor activation can be pro-inflammatory, while A2 receptor activation can have mixed effects. By blocking these receptors, this compound can modulate downstream signaling pathways. For example, theophylline has been shown to suppress the release of tumor necrosis factor-alpha (TNF-α) from monocytes and macrophages, a key mechanism in its anti-inflammatory effect. ijbcp.com The addition of a benzyl (B1604629) group at the 8-position can significantly enhance potency at these receptors compared to the parent compound, theophylline. nih.gov

| Mechanism | Description | Resulting Effect |

|---|---|---|

| Phosphodiesterase (PDE) Inhibition | Inhibits PDE enzymes, preventing the breakdown of cyclic AMP (cAMP). chemimpex.comresearchgate.net | Increased intracellular cAMP levels lead to the suppression of inflammatory cell activation and mediator release. researchgate.net |

| Adenosine Receptor Antagonism | Blocks A1 and A2 adenosine receptors, modulating cellular signaling. 8-substituted theophyllines may be more selective antagonists. researchgate.netnih.gov | Inhibition of pro-inflammatory signaling cascades; suppression of cytokine release (e.g., TNF-α) from immune cells. ijbcp.comnih.gov |

Neuropharmacological Investigations

Beyond its anti-inflammatory properties, this compound has been a subject of interest for its potential effects on the central nervous system (CNS).

Neuroprotective Potentials in Preclinical Models

Research has explored the potential of this compound in neuroprotective applications. chemimpex.com This line of inquiry is supported by studies on related compounds and target receptors. For example, ligands for the A3 adenosine receptor, a target for xanthine derivatives, are being developed as potential therapeutic molecules for acute conditions like stroke. researchgate.net A3 receptor agonists have been specifically noted for their potential as neuroprotective agents. google.com The versatility of this compound beyond traditional applications highlights its potential in this area. chemimpex.com

Studies on Neurological Disorders and CNS Activity Modulation

Neurological disorders encompass a wide range of conditions affecting the brain, spinal cord, and nerves. frontiersin.orgbrainfacts.org The modulation of CNS activity is a key strategy in managing these disorders. Researchers are investigating the role of this compound in modulating neurotransmitter activity, which could lead to advancements in treatments for such conditions. chemimpex.com Preliminary pharmacological tests also noted that the compound has tranquillizing effects. researchgate.net

The mechanism for these CNS effects is likely tied to its action on adenosine receptors and phosphodiesterase levels within the brain. chemimpex.comresearchgate.net Adenosine is a crucial neuromodulator that generally suppresses neuronal firing and neurotransmitter release by acting on A1 receptors. nih.gov By acting as an antagonist at these receptors, this compound can modulate neuronal excitability and communication. G-protein-coupled receptors, the family to which adenosine receptors belong, are considered significant therapeutic targets for intervention in neurodegenerative disorders. nih.gov The ability to modulate these fundamental signaling pathways positions this compound as a compound of interest in neuroscience research. chemimpex.com

Modulation of Neurotransmitter Activity

Preclinical research suggests that this compound plays a role in modulating neurotransmitter activity, which could have implications for the development of treatments for neurological disorders. chemimpex.com The compound is utilized in neuroscience to investigate its effects on cellular signaling pathways and the modulation of cyclic nucleotide levels. chemimpex.com By acting as a tool in such studies, this compound helps to elucidate the mechanisms of action of related compounds, like caffeine (B1668208), on human physiology. chemimpex.com Its ability to selectively inhibit phosphodiesterase enzymes is a key aspect of its activity, enhancing its potential for neuroprotective applications. chemimpex.com The central nervous system contains circuits and endogenous substances that modulate various functions, including pain, and drugs can influence these pathways. tmc.edu

Effects on Cortical Excitability

Cortical excitability (CE) is a measure of the health of neural circuits and reflects the balance between excitation and inhibition in the brain. frontiersin.org It is considered a promising non-invasive biomarker for assessing cognitive health and resilience, particularly in the context of aging. frontiersin.org Changes in CE can be indicative of the brain's structural and functional integrity. frontiersin.org Studies have shown that cortical excitability can be modulated by various factors and techniques, including transcranial magnetic stimulation (TMS). nih.govulisboa.pt For instance, high-frequency repetitive TMS (rTMS) tends to facilitate cortical excitability, while low-frequency rTMS has an inhibitory effect. ulisboa.pt

In the context of neurological disorders, alterations in cortical excitability are often observed. For example, cortical hyperexcitability, potentially due to decreased GABA-ergic inhibition, is a feature of conditions like dystonia and many types of epilepsy. nih.gov Research in pediatric migraine also points to abnormal cortical excitability, particularly in the visual cortex, as a key pathophysiological aspect. mdpi.com The ability to measure and modulate cortical excitability holds potential for predicting treatment responses and developing new therapeutic strategies. ulisboa.pt While direct studies on this compound's effect on cortical excitability are not detailed in the provided results, its role in modulating neurotransmitter activity suggests a potential indirect influence on this physiological parameter. chemimpex.com

Cardiovascular System Research

Impact on Heart Function and Blood Pressure Regulation

Research has explored the effects of this compound on heart function and the regulation of blood pressure. chemimpex.com The compound is studied for its influence on these cardiovascular parameters, offering insights into potential therapeutic applications for heart diseases. chemimpex.com The regulation of arterial pressure is a complex process involving neural and humoral mechanisms. The autonomic nervous system, particularly the sympathetic branch, plays a key role by stimulating the heart and constricting blood vessels to increase blood pressure. cvphysiology.com

High blood pressure, or hypertension, is a major risk factor for various cardiovascular diseases, including heart attacks and strokes. heartfoundation.org.au It increases the afterload of the heart, which can lead to conditions like left ventricular hypertrophy and, eventually, heart failure. teachmephysiology.com The body has several mechanisms to control blood pressure, including the baroreflex system and the renin-angiotensin-aldosterone system (RAAS). teachmephysiology.comnih.gov Sympathetic nervous system overactivity is a characteristic of essential hypertension and can be exacerbated by conditions like left ventricular diastolic dysfunction. nih.gov This overactivity can contribute to both the elevation of blood pressure and the development of cardiac dysfunction. nih.gov

Exploration of Potential Therapeutic Applications in Cardiovascular Diseases

The exploration of this compound in cardiovascular research suggests its potential for therapeutic applications in heart diseases. chemimpex.com Cardiovascular diseases (CVDs) are a leading cause of death globally and have a complex pathophysiology involving factors like inflammation, genetic predisposition, and metabolic abnormalities. nih.govfrontiersin.orgnih.gov

Inflammation, in particular, has been identified as a significant factor in the development and progression of CVDs such as heart failure, ischemic heart disease, and atherosclerosis. ecrjournal.com Pro-inflammatory cytokines and the activation of pathways like nuclear factor-κB (NF-κB) are implicated in the inflammatory processes within vascular cells. nih.govecrjournal.com This has led to the investigation of anti-inflammatory therapies as a potential strategy for managing CVDs. ecrjournal.com

The development of multi-targeted therapies, using hybrid molecules that can simultaneously block different pathways involved in CVDs, is an emerging and effective approach. nih.gov These strategies aim to provide synergistic effects with minimal side effects. nih.gov Given that this compound is studied for its effects on heart function and blood pressure, it may be considered within the broader context of developing novel treatments for cardiovascular disorders. chemimpex.com

Pain Modulation Studies

Analgesic Activities in Preclinical Pain Models

Pain is a complex experience modulated by the central nervous system, and various drugs can relieve it by acting on the brain and spinal cord. tmc.edu Analgesics are substances that relieve pain without causing a loss of consciousness. tmc.edu Preclinical studies often use various animal models to evaluate the analgesic potential of compounds. These models can assess responses to different types of pain, such as thermal, mechanical, and chemical stimuli. sjhresearchafrica.org

Commonly used tests include the tail flick test (thermal pain), the tail clip test (mechanical pain), and the writhing test (visceral pain induced by a chemical irritant like acetic acid). sjhresearchafrica.orgijbcp.com The effectiveness of a potential analgesic is often determined by its ability to increase the pain threshold or reduce pain behaviors in these models. ijbcp.com For example, a reduction in the number of writhes in the acetic acid-induced writhing test indicates peripheral analgesic activity. ijbcp.com

The mechanisms of pain modulation are complex and can involve various neurotransmitter systems, such as the opioidergic, serotonergic, and histaminergic pathways. tmc.edusjhresearchafrica.org Some drugs, while not primarily classified as analgesics, have shown significant pain-relieving properties in preclinical models. For instance, the tricyclic antidepressant amitriptyline (B1667244) has demonstrated analgesic effects in both central and peripheral pain models. sjhresearchafrica.orgijbcp.com Similarly, the antihistamine cetirizine (B192768) has shown moderate analgesic activity, particularly in models of visceral pain. sjhresearchafrica.org These findings highlight the potential for non-traditional analgesics to be used in pain management. sjhresearchafrica.org While direct studies on the analgesic activities of this compound in specific preclinical pain models were not found in the search results, its investigation in modulating neurotransmitter activity suggests a potential role in pain modulation that warrants further research. chemimpex.com

Influence on Endogenous Pain Modulatory Systems

The body possesses an intricate network known as the endogenous pain modulatory system, which is responsible for controlling pain perception. nih.gov This system involves both facilitating and inhibiting pathways to either enhance or suppress pain signals. nih.gov Key components of this system include the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and descending pathways that act on the dorsal horn of the spinal cord to modulate nociceptive (pain) signals. researchgate.netuminho.pt The modulation is carried out by various neurotransmitters, including endogenous opioids and monoamines like serotonin. researchgate.netphysio-pedia.com

Nociception is the neural process of encoding and processing noxious stimuli, which can be thermal, mechanical, or chemical in nature. nih.gov The sensation of pain is a complex experience influenced not only by the sensory input but also by emotional and cognitive factors. physio-pedia.com The gate control theory of pain proposes that non-painful input can close the "gates" to painful input, preventing pain sensations from traveling to the central nervous system. physio-pedia.com

Conditioned pain modulation (CPM) is a psychophysical paradigm used to assess the efficiency of endogenous pain inhibition. nih.govmdpi.com It relies on the principle that "pain inhibits pain," where a conditioning noxious stimulus can reduce the perceived pain of a subsequent test stimulus. nih.govuminho.pt Dysfunctional CPM is often observed in chronic pain conditions, indicating an impairment in the endogenous analgesic system. mdpi.com

Theophylline and its derivatives, including this compound, are known to interact with adenosine receptors. researchgate.net Adenosine is a neuromodulator that plays a role in various physiological processes, including the prevention of seizures by acting on A1 receptors. researchgate.net Research has shown that this compound is an antagonist of adenosine receptors. researchgate.net The potency of theophylline derivatives as adenosine receptor antagonists varies, with some studies suggesting that 8-substituted theophyllines may be more selective in their action. researchgate.net The activation of A3 adenosine receptors, for which this compound shows some affinity, is implicated in the regulation of central nervous system functions. google.com

Other Investigated Biological Activities

Bronchodilatory Properties in Respiratory Disease Models

Theophylline and its derivatives have a long history of use in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects. nih.gov These compounds help to relax the smooth muscles of the airways, leading to improved airflow. The mechanism of action is thought to involve the inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors. nih.gov

Research has explored the bronchodilatory potential of various theophylline derivatives. For instance, acefylline, a derivative of theophylline, exhibits multiple pharmacological activities including bronchodilation, cardiac stimulation, and smooth muscle relaxation. frontiersin.orgnih.gov Other derivatives like diprophylline and proxyphylline (B1679798) are also known for their bronchodilatory effects. google.com While direct studies on the bronchodilatory properties of this compound in specific respiratory disease models are not extensively detailed in the provided search results, the general understanding of theophylline derivatives suggests its potential in this area.

Anticancer Activity Research of Theophylline Derivatives

Recent research has focused on the potential anticancer activities of theophylline and its derivatives. dergipark.org.trnih.gov Studies have shown that theophylline can induce apoptosis (programmed cell death) in cancer cells and inhibit the expression of anti-apoptotic proteins. dergipark.org.tr Furthermore, theophylline has been found to down-regulate the expression of certain splicing factors that are often overexpressed in cancer cells, leading to a switch in the production of protein isoforms that can suppress tumor growth. nih.gov

Several studies have synthesized and evaluated novel theophylline derivatives for their anticancer properties. For example, a series of 1,3-diethylxanthine (B3062954) derivatives with heterocyclic substitutions at the C8 position were synthesized and tested against various human cancer cell lines, including breast, lung, and brain cancer cells. dergipark.org.tr One such derivative demonstrated potent anti-proliferative and anti-migration activity against the A549 lung cancer cell line. dergipark.org.tr

Another line of research has explored theophylline analogues containing 1,2,3-triazole moieties. rsc.orgrsc.org These compounds have shown significant inhibitory activity against lung, colon, breast, and melanoma cancer cell lines. rsc.orgrsc.org Docking studies have suggested that these derivatives may exert their effects by interacting with key targets involved in cell proliferation, such as the human epidermal growth factor receptor 2 (HER2). rsc.orgrsc.org

A different study focused on theophylline derivatives containing a 1,2,3-triazole ring linked to different azide (B81097) compounds. researchgate.net One derivative, in particular, exhibited strong antiproliferative activity against a variety of cancer cell lines, with notable sensitivity observed in non-small cell lung cancer (NSCLC) cell lines. researchgate.net The table below summarizes the findings from some of these studies.

| Derivative Type | Cancer Cell Lines Tested | Key Findings |

| 1,3-diethylxanthine derivatives | A549 (lung), MCF7 (breast), LN229 (brain), U87 (brain) | A thiazole (B1198619) derivative showed potent anti-proliferative and anti-migration activity against A549 cells. dergipark.org.tr |

| Theophylline-1,2,3-triazole analogues | A549 (lung), HT-29 (colon), MCF-7 (breast), A375 (melanoma) | Compounds 22 and 27 showed significant cytotoxic activity against multiple cell lines. rsc.orgrsc.org |

| Theophylline-1,2,3-triazole derivatives | H460 (NSCLC), A549 (NSCLC), A2780 (ovarian), and others | Derivative d17 showed strong antiproliferative activity, especially against NSCLC cell lines. researchgate.net |

| 1,7-dibenzyl substituted theophylline derivatives | Not specified | Most compounds showed BRD4 inhibitor activities, with compound 6e showing selectivity for the BD1 bromodomain. researchgate.net |

Antiviral Activity Research of Theophylline Derivatives

The potential antiviral activity of theophylline and its derivatives has also been a subject of investigation. nih.govgoogle.com Computational in silico studies, such as molecular docking and molecular dynamics simulations, have suggested that theophylline could act as an inhibitor of viral proteins, including those from SARS-CoV-2. nih.gov These studies propose that theophylline's known anti-inflammatory and immunomodulatory effects could be beneficial in the context of viral infections. nih.gov

Research into N-phosphonylmethoxyalkyl derivatives of purine (B94841) bases, a class that can include theophylline-like structures, has shown antiviral activity, particularly against DNA viruses. google.com These compounds have been found to be effective against viruses that are resistant to existing antiviral drugs. google.com

More recent studies have synthesized theophylline derivatives incorporating a 1,2,4-triazole (B32235) ring and evaluated their antiviral potential. frontiersin.orgnih.govresearchgate.net One such study found that a 4-chlorophenyl-containing theophylline-1,2,4-triazole derivative displayed significant inhibitory activity against the Hepatitis C Virus (HCV) serine protease enzyme, outperforming the standard drug ribavirin. frontiersin.orgnih.govresearchgate.net Molecular docking studies supported these findings, indicating a strong binding affinity of the derivative to the active site of the viral enzyme. frontiersin.orgnih.govresearchgate.net The table below highlights some of the antiviral research on theophylline derivatives.

| Derivative Type | Virus Studied | Key Findings |

| N-phosphonylmethoxyalkyl derivatives | DNA viruses | Showed significant antiviral effect against DNA viruses, including resistant strains. google.com |

| Theophylline (in silico) | SARS-CoV-2 | Proposed as a potential inhibitor of the 3CLpro protein. nih.gov |

| Theophylline-1,2,4-triazole derivatives | Hepatitis C Virus (HCV) | A 4-chlorophenyl derivative showed potent inhibition of HCV serine protease. frontiersin.orgnih.govresearchgate.net |

Pharmacological and Pharmacokinetic Aspects in Research Settings

Pharmacodynamic Profiling in Experimental Systems

The pharmacodynamic profile of 8-Benzyltheophylline has been characterized through its interaction with adenosine (B11128) receptors, key signaling molecules in numerous physiological processes.

Receptor Occupancy and Functional Efficacy in In Vitro and In Vivo Assays

In vitro studies are fundamental in determining a compound's affinity for its target receptor. sygnaturediscovery.com Radioligand binding assays are a powerful tool for characterizing the binding of a drug to its receptor. sygnaturediscovery.com In the case of this compound, research has shown its activity at adenosine receptors. Specifically, it has been identified as an antagonist of adenosine receptors, with a potency at A1 receptors that is twofold greater than that of its parent compound, theophylline (B1681296). nih.gov

The interaction of ligands with receptors can be quantified using parameters like the dissociation constant (Kd) and the maximal binding capacity (Bmax), which are determined through saturation analysis. sygnaturediscovery.com For instance, in studies of A2B adenosine receptor antagonists, the affinity of compounds is often expressed as a pKi value, derived from homologous displacement assays. nih.gov While specific Kd and Bmax values for this compound are not detailed in the provided results, the general methodology involves incubating the compound with tissue or cell preparations expressing the receptor of interest and measuring its ability to displace a radiolabeled ligand. sygnaturediscovery.comnih.gov

In vivo and ex vivo receptor occupancy studies provide a bridge between in vitro findings and physiological effects. sygnaturediscovery.comgiffordbioscience.com These assays measure the extent to which a drug binds to its target in a living organism. giffordbioscience.com The general procedure for ex vivo receptor occupancy involves administering the test compound to an animal, followed by harvesting the tissue of interest to measure the inhibition of radioligand binding. giffordbioscience.com This technique is crucial for establishing a relationship between drug dosage, target engagement, and the resulting pharmacological response. sygnaturediscovery.com For example, preliminary pharmacological tests indicated that this compound held promise as a potent agent. researchgate.net

Interactive Data Table: Receptor Binding Assay Parameters

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Kd (Dissociation Constant) | The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. | Characterizes the binding affinity of this compound for adenosine receptors. |

| Bmax (Maximal Binding Capacity) | The total number of receptors in a given tissue or cell preparation. | Provides information on the density of adenosine receptors in the tissues studied. |

| pKi | The negative logarithm of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. | Used to express the affinity of this compound as an antagonist at adenosine receptors. |

| IC50 (Half maximal inhibitory concentration) | The concentration of a drug that is required for 50% inhibition in vitro. | Measures the functional potency of this compound as an adenosine receptor antagonist. |

Relationship Between Binding Kinetics and Functional Effects

The kinetics of how a drug binds to and dissociates from its receptor can significantly influence its functional effects and duration of action. diva-portal.orgnih.gov The study of target binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), has become increasingly important in drug discovery. semanticscholar.org A long residence time at the receptor, characterized by a slow koff, is often associated with improved in vivo efficacy. nih.govsemanticscholar.org

For adenosine receptor antagonists, research has demonstrated a clear relationship between binding kinetics and functional outcomes. nih.gov For example, a study on a series of xanthine (B1682287) derivatives as A2B adenosine receptor antagonists found that an extended cellular response was linked to long residence times at the receptor. nih.govsemanticscholar.org This highlights the importance of evaluating not just the affinity (how tightly a drug binds) but also the kinetics (how long it stays bound) to predict its pharmacological activity. semanticscholar.org While specific kinetic parameters for this compound are not provided, the principles derived from studies of similar compounds suggest that its binding kinetics at adenosine receptors are a critical determinant of its functional effects. The interaction between a ligand's binding properties and its functional effects is complex and can be influenced by the cellular environment. diva-portal.org

Metabolic Stability and Toxicity in Research Models

The evaluation of a compound's metabolic stability and potential toxicity is a critical component of its preclinical assessment.

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are used to predict how a drug will be metabolized in the body. pharmaron.com These studies typically utilize liver subcellular fractions, such as microsomes or S9 fractions, which contain a rich array of drug-metabolizing enzymes. dls.comevotec.com The stability of a compound is often assessed by incubating it with these fractions in the presence of necessary cofactors like NADPH and monitoring its disappearance over time. pharmaron.comevotec.com

The results are typically expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov A shorter half-life and higher clearance indicate faster metabolism. nih.gov For this compound, one study noted its high metabolic stability, with a half-life of over 60 minutes in liver microsomes. This suggests that the compound is relatively resistant to metabolism by the enzymes present in this in vitro system.

Interactive Data Table: In Vitro Metabolic Stability of this compound

| Parameter | Value | Experimental System | Significance |

|---|---|---|---|

| Half-life (t½) | > 60 min | Liver microsomes | Indicates high metabolic stability in this in vitro model. |

Assessment of Toxicity in Cell Lines

Cytotoxicity assays using various cell lines are employed to assess the potential of a compound to cause cell damage or death. nih.gov These assays measure different endpoints, such as mitochondrial activity (MTT assay) or membrane integrity (propidium iodide assay), to determine the concentration at which a compound exerts toxic effects (IC50). nih.govmdpi.com

Studies on derivatives of theophylline have evaluated their cytotoxic effects on various cancer cell lines. For instance, the cytotoxicity of newly synthesized 7,8-disubstituted theophylline derivatives was investigated in cell lines such as HL-60, BV-173, and K-562. derpharmachemica.com Similarly, the cytotoxic effects of other compounds have been evaluated on human leukemia cell lines like K562, Lucena-1, and HL-60. inca.gov.br While specific IC50 values for this compound in various cell lines are not available in the provided search results, the general approach involves exposing cultured cells to a range of concentrations of the compound and measuring cell viability. ayushdhara.in

Toxicological Evaluation in Animal Models

Toxicological studies in animal models are essential for evaluating the systemic effects of a compound and its potential to cause harm to various organs. nih.govcellvax-pharma.com These studies can range from acute toxicity tests, which assess the effects of a single high dose, to sub-acute and chronic studies that examine the impact of repeated dosing over longer periods. nih.govcellvax-pharma.com

In the case of 7,8-disubstituted theophylline derivatives, toxicological evaluations have been performed in rats using isolated hepatocytes and microsomes. derpharmachemica.com These studies measured markers of cellular damage, such as the production of malondialdehyde, an indicator of lipid peroxidation. derpharmachemica.com One derivative, 7d, showed a statistically significant toxic effect in isolated rat microsomes. derpharmachemica.com While specific in vivo toxicological data for this compound is not detailed in the provided search results, the general methodology involves administering the compound to animals (often rodents) and monitoring for adverse effects, including changes in body weight, behavior, and histopathological alterations in major organs. nih.govcellvax-pharma.com The use of animal models like the zebrafish is also becoming more common in ecotoxicological research to assess the environmental impact of chemical compounds. scielo.br

Synthesis and Derivatization Strategies for Academic Exploration

Synthetic Methodologies for 8-Benzyltheophylline

The core structure of this compound is typically synthesized through the condensation of 5,6-diamino-1,3-dimethyluracil (B14760) with phenylacetic acid or its derivatives. This method provides a direct route to the 8-substituted xanthine (B1682287) scaffold.

Another established method involves the direct benzylation of theophylline (B1681296). However, theophylline has multiple nitrogen atoms (N1, N3, N7, and N9) that can be alkylated. To achieve substitution specifically at the 8-position, a common precursor is 6-amino-5-(benzylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which can be cyclized to form the desired this compound. lookchem.com The reaction often utilizes reagents like benzyl (B1604629) chloride or benzyl bromide. lookchem.com

A concise, alternative route to polysubstituted xanthines, including those with an 8-benzyl group, involves a double-amidination reaction. This process uses a 6-chlorouracil (B25721) derivative and amidines, proceeding through an intermolecular C-Cl and an intramolecular oxidative C-H amidination to construct the xanthine core. lookchem.com This method offers flexibility for introducing various substituents at the N1, N3, N7, and C8 positions during the synthesis. lookchem.com

The table below summarizes common starting materials for the synthesis of this compound.

Table 1: Key Precursors for this compound Synthesis To view the table, click the "Show Details" button.

Show Details

| Precursor Compound | Reagent(s) | Reference |

| Theophylline | Benzyl bromide or Benzyl chloride | lookchem.com |

| 4,5-Diamino-1,3-dimethyluracil | Phenylacetic acid | lookchem.com |

| 6-Amino-5-(benzylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Cyclization agents | lookchem.com |

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships, researchers systematically modify the this compound molecule at various positions. These modifications help to identify the chemical features essential for its biological activity and to develop analogues with improved properties.

The N7 position of the theophylline ring is a frequent target for modification. Alkylation at this position is a common strategy to introduce diverse functional groups. For instance, reacting this compound with various alkyl halides or other electrophiles under basic conditions leads to a wide range of 7-substituted derivatives. google.com

One notable example is the synthesis of Bamifylline, where this compound is reacted with N-ethylethanolamine and 1,2-dichloroethane (B1671644) in the presence of a base like sodium carbonate. google.com This reaction directly attaches an N-ethyl-N-beta-hydroxyethylaminoethyl group at the N7 position. google.com Another approach involves a two-step process where this compound is first reacted with 1,2-dichloroethane or 1,2-dibromoethane (B42909) to yield 7-(β-chloroethyl)-8-benzyltheophylline, which can then be further functionalized. google.com

The synthesis of 7-(β-hydroxyethyl)- and 7-(β-hydroxypropyl)-8-benzylaminotheophylline has also been described, showcasing the versatility of modifications at this site. researchgate.net These synthetic routes allow for the introduction of side chains containing hydroxyl or amino groups, which can significantly alter the molecule's polarity and potential for hydrogen bonding, thereby influencing its pharmacological profile. Research has shown that substitution at the 7-position can sometimes decrease affinity for adenosine (B11128) A1 receptors, although exceptions like 7-benzyltheophylline (B1266401) itself exist, which is more potent than theophylline. nih.gov

The table below presents examples of derivatives modified at the 7-position.

Table 2: Examples of 7-Substituted this compound Derivatives To view the table, click the "Show Details" button.

Show Details

| Derivative Name | Substituent at 7-position | Synthetic Precursors | Reference |

| Bamifylline | -(CH₂)₂-N(CH₂CH₃)(CH₂CH₂OH) | This compound, N-ethylethanolamine, 1,2-dichloroethane | google.com |

| 7-(β-chloroethyl)-8-benzyltheophylline | -(CH₂)₂-Cl | This compound, 1,2-dichloroethane | google.com |

| 7-(β-hydroxyethyl)-8-benzylaminotheophylline | -(CH₂)₂-OH | Oxazolidino[2,3-f]theophylline, Benzylamine (B48309) | researchgate.net |

While the N7 and C8 positions are common sites for modification, the N1 and N3 methyl groups of the theophylline core can also be altered to study their influence on activity. The reactivity of the NH groups in the xanthine precursor generally follows the order N7 > N3 > N1, which can be exploited for regioselective alkylation. researchgate.net

Modifications at the N1 and N3 positions can differentiate between adenosine A1 and A2 receptor subtypes. nih.gov For example, introducing larger alkyl substituents at the N1 position tends to enhance A2 affinity more than A1 affinity. nih.gov Conversely, substitutions at the N3 position may be more favorable for A1 affinity. nih.gov

The synthesis of derivatives with modifications at these positions often requires a multi-step approach, potentially involving protection and deprotection strategies to achieve the desired substitution pattern. Combining substitutions at C8 with modifications at N1 and N3 is considered a promising strategy for developing compounds with selective potency for adenosine receptor subtypes. researchgate.net For instance, the synthesis of 2-(7-benzyl-8-bromo-3-methyl-2,6-dioxopurin-1-yl)acetamide involves initial N7 benzylation and C8 bromination, followed by functionalization at the N1 position. vulcanchem.com

The development of novel analogues of this compound aims to enhance its potency and selectivity for specific biological targets, such as adenosine receptors. This involves creating derivatives with carefully designed structural features based on SAR data.

One strategy is the annelation of an additional ring at the 7,8-position of the theophylline core, leading to tricyclic derivatives like imidazo-, pyrimido-, or diazepino[2,1-f]purines. researchgate.net These structural modifications can significantly alter the central nervous system activity profile of the parent compound. researchgate.net For example, N8-benzyl-1,3,6,8-tetrahydroimidazol-7-on[2,1-f]theophylline has been shown to possess anticonvulsant properties.

Another approach involves introducing thio-containing side chains. The synthesis of 7-benzyltheophylline-8-thioacetic acid and its subsequent conversion to various amide derivatives represents a method to explore new chemical space. derpharmachemica.com This begins with the bromination of theophylline, followed by substitution of the bromine at the 8-position with a thioacetic acid group, and subsequent benzylation at the N7 position. derpharmachemica.com The resulting carboxylic acid can then be converted into esters and amides to generate a library of compounds for biological evaluation. derpharmachemica.com These 8-thiosubstituted xanthines have been investigated for various activities.

The table below lists examples of novel analogues and their synthetic approaches.

Table 3: Novel Analogues of this compound To view the table, click the "Show Details" button.

Show Details

| Analogue Class | General Structure/Modification | Synthetic Strategy | Reference |

| Tricyclic Derivatives | Annelated ring at 7,8-position (e.g., pyrimido[2,1-f]purine) | Reaction of 8-benzylaminotheophylline with bifunctional reagents like ethyl 2,3-dibromopropanoate | researchgate.net |

| 8-Thioacetic Acid Amides | -S-CH₂-C(=O)NR¹R² at 8-position | Synthesis of 7-benzyltheophylline-8-thioacetic acid followed by amidation | derpharmachemica.com |

| N1-Acetamide Derivatives | -CH₂C(=O)NH₂ at 1-position | Functionalization of 7-benzyl-8-bromotheophylline at the N1 position | vulcanchem.com |

Compound Names

this compound

Theophylline

5,6-diamino-1,3-dimethyluracil

Phenylacetic acid

6-amino-5-(benzylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Benzyl chloride

Benzyl bromide

6-chlorouracil

Bamifylline

N-ethylethanolamine

1,2-dichloroethane

Sodium carbonate

7-(β-chloroethyl)-8-benzyltheophylline

1,2-dibromoethane

7-(β-hydroxyethyl)-8-benzylaminotheophylline

7-(β-hydroxypropyl)-8-benzylaminotheophylline

2-(7-benzyl-8-bromo-3-methyl-2,6-dioxopurin-1-yl)acetamide

N8-benzyl-1,3,6,8-tetrahydroimidazol-7-on[2,1-f]theophylline

7-benzyltheophylline-8-thioacetic acid

Ethyl 2,3-dibromopropanoate

8-benzylaminotheophylline

Advanced Research Methodologies and Future Directions

Application of Advanced Spectroscopic and Analytical Techniques in Elucidating Biological Interactions

Advanced spectroscopic and analytical methods are crucial for understanding the complex interactions between 8-benzyltheophylline and biological systems. spectroscopyonline.com Techniques such as Fourier transform infrared (FT-IR) spectroscopy and attenuated total reflection (ATR)-FT-IR spectroscopic imaging are powerful tools for investigating molecular interactions. spectroscopyonline.com These methods, along with others like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, provide detailed insights into the structure, dynamics, and binding of biomolecules. elsevier.comresearchgate.netnih.gov

The quantification of pharmaceutical compounds like this compound in biological matrices is a critical aspect of drug development and research. researchgate.net Modern analytical techniques have evolved to be more automated, selective, and cost-effective, with lower limits of quantification. researchgate.netnih.gov The integration of chromatography with mass spectrometry, such as LC-MS/MS, has significantly advanced the field by combining high separation efficiency with sensitive and specific detection. researchgate.net These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding how the compound behaves within a biological system. researchgate.net

The following table provides an overview of common analytical techniques used in biological molecule characterization:

| Analytical Technique | Principle | Biological Applications |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. | Characterizing binding kinetics and affinity of drug-receptor interactions. |

| Electrophoresis | Separates molecules based on their size and charge by applying an electric field. | Analysis of protein and nucleic acid samples. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies and a colorimetric or fluorescent readout to detect and quantify a specific substance. | Detection of specific proteins, hormones, or antibodies. |

| Western Blotting | Identifies specific proteins in a complex mixture using gel electrophoresis and antibodies. | Detecting the presence and relative abundance of a target protein. |

| Flow Cytometry | Measures and analyzes the physical and chemical characteristics of particles (e.g., cells) as they pass through a laser beam. | Cell counting, sorting, and biomarker detection. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Proteomics, metabolomics, and drug metabolism studies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine the structure of molecules in solution. | Elucidating the three-dimensional structure of proteins and nucleic acids. |

| X-ray Crystallography | Determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of X-rays scattered by the crystal. | Obtaining high-resolution structures of proteins and other biomolecules. |

These techniques are instrumental in elucidating the biological interactions of this compound, from its binding to target receptors to its metabolic fate in the body.

Computational Modeling and In Silico Approaches

Computational methods have become indispensable in modern drug discovery and development, offering predictive insights into the behavior of molecules like this compound.

Docking and Molecular Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its receptor at an atomic level. 3ds.com Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org MD simulations provide a dynamic view of the binding process, revealing the stability of the ligand-receptor complex and the detailed interactions over time. 3ds.comfrontiersin.org

These simulations can shed light on the structural rearrangements that occur upon binding and help to identify key residues involved in the interaction. nih.gov For instance, studies on related theophylline (B1681296) derivatives have utilized docking to understand their binding modes with specific biological targets. rsc.orgresearchgate.net Similarly, MD simulations have been employed to assess the binding stability of ligands to their target proteins. frontiersin.org These in silico approaches can guide the design of more potent and selective derivatives of this compound.

Predictive Modeling of Biological Activity and ADME Profiles

In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their success as therapeutic agents. nih.govnih.gov These predictive models leverage machine learning algorithms, such as support vector machines and deep learning networks, to analyze large datasets and identify relationships between molecular structure and biological activity. nih.govhelsinki.fi

By predicting properties like solubility, permeability, metabolic stability, and potential for toxicity early in the drug discovery process, these models help to prioritize compounds with favorable pharmacokinetic profiles. nih.govbiorxiv.orgresearchgate.net For this compound, predictive ADME modeling can help to anticipate its behavior in the body and guide modifications to improve its drug-like properties. helsinki.fi

Research on this compound as a Pharmacological Tool

Beyond its potential therapeutic applications, this compound serves as a valuable pharmacological tool for research purposes. chemimpex.com

Use in Studies Examining Caffeine (B1668208) and Related Compounds

This compound is utilized in research focused on caffeine and related methylxanthines. chemimpex.com As a derivative of theophylline, which is a metabolite of caffeine, it can be used to investigate the mechanisms of action of these widely consumed compounds. chemimpex.comderpharmachemica.com Studies have shown that substitutions on the theophylline structure, such as the benzyl (B1604629) group in this compound, can significantly alter its potency at adenosine (B11128) receptors. nih.gov This makes it a useful compound for probing the structure-activity relationships of xanthine (B1682287) derivatives and understanding their physiological effects. nih.govnih.gov

Utility in Investigating Cellular Signaling Pathways

Theophylline and its derivatives are known to influence various cellular signaling pathways, primarily through the inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors. chemimpex.comderpharmachemica.com this compound is a valuable tool for studying these pathways, which are fundamental to numerous physiological processes. chemimpex.comontosight.ai Its ability to modulate cyclic nucleotide levels and interact with G protein-coupled receptors (GPCRs) makes it useful for investigating signaling cascades involved in conditions like inflammation and cancer. chemimpex.comontosight.aiscientificarchives.com By examining the effects of this compound on specific signaling molecules and pathways, researchers can gain a better understanding of disease mechanisms and identify potential therapeutic targets. nih.govnih.gov

Emerging Research Areas and Unexplored Potential

While this compound is well-established as a crucial intermediate in chemical synthesis and as a reference standard in pharmaceutical quality control, its potential as a lead compound for novel therapeutics remains an active and evolving area of investigation. synzeal.comcleanchemlab.com Emerging research is beginning to shed light on its untapped potential, moving beyond its historical context and exploring its utility in new pharmacological domains through advanced scientific techniques.

Scaffold for Novel Drug Discovery

The foundational structure of this compound has historically served as a template for the synthesis of derivatives with various pharmacological activities. Early research demonstrated that modifying the theophylline core at the 7- and 8-positions could yield compounds with effects on the respiratory rhythm, vascular system, and myocardial contraction. google.comarchive.org This inherent versatility establishes this compound as a valuable scaffold for combinatorial chemistry and targeted drug design, aiming to develop new chemical entities with enhanced potency and selectivity. Future directions point towards synthesizing libraries of this compound derivatives to screen against a wide array of biological targets. researchgate.net

Modulation of Cellular Signaling Pathways

The xanthine core of this compound is a well-known pharmacophore, most famous for its interaction with adenosine receptors and its inhibition of phosphodiesterase (PDE) enzymes. researchgate.net While the affinity of this compound itself for certain adenosine receptor subtypes, such as A3, may be low, its structure provides a blueprint for creating more selective ligands. researchgate.netnih.gov The systematic investigation of structure-activity relationships (SARs) for derivatives could lead to the development of potent and selective modulators for specific adenosine receptor subtypes or PDE isoenzymes, which are implicated in a range of conditions from inflammatory disorders to neurodegenerative diseases. researchgate.netnih.gov

A particularly novel and significant emerging area is the investigation of theophylline derivatives as epigenetic modulators. Recent studies on structurally related dibenzyl-substituted theophyllines have identified them as selective inhibitors of the bromodomain-containing protein 4 (BRD4), a key epigenetic reader recognized as a therapeutic target in several cancers and cardiovascular diseases. researchgate.net This discovery opens a completely new and largely unexplored avenue for this compound, suggesting its potential as a starting point for developing a novel class of epigenetic drugs.

Application of Advanced Research Methodologies

The exploration of this compound's full potential is being accelerated by modern drug discovery technologies. researchgate.net The use of computational tools is paramount in this endeavor.

Virtual Screening and Molecular Docking: These techniques allow researchers to computationally screen large libraries of virtual this compound derivatives against the three-dimensional structures of known biological targets, such as adenosine receptors or BRD4. researchgate.netresearchgate.net This accelerates the identification of promising lead compounds for further experimental validation.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can analyze complex datasets, including genomic, proteomic, and chemical information, to predict the biological activity and potential therapeutic applications of novel this compound analogs. openaccessjournals.com These predictive models can prioritize the synthesis of compounds with the highest probability of success, optimizing resources and reducing discovery timelines. researchgate.net

High-Throughput Screening (HTS): Automated HTS platforms enable the rapid testing of thousands of synthesized this compound derivatives against specific biological assays, allowing for the efficient identification of active compounds. researchgate.net

The convergence of these advanced methodologies with the synthetic versatility of this compound promises to unlock new therapeutic opportunities and redefine the compound's role in medicine.

Interactive Data Table: Future Research Trajectories for this compound

| Emerging Research Area | Key Biological Target(s) | Advanced Methodologies | Potential Therapeutic Outcome |

| Selective Receptor Modulation | Adenosine Receptor Subtypes (A1, A2A, A2B, A3) | SAR Studies, Molecular Docking | Agents for cardiovascular, inflammatory, or neurological disorders. researchgate.net |

| Epigenetic Regulation | Bromodomain-containing protein 4 (BRD4) | Virtual Screening, High-Throughput Screening | Novel therapeutics for oncology and cardiovascular diseases. researchgate.net |

| Enzyme Inhibition | Phosphodiesterase (PDE) Isoenzymes | AI/ML Predictive Modeling, Combinatorial Chemistry | Drugs for respiratory conditions or inflammatory diseases. researchgate.netnih.gov |

| Drug Repurposing | Novel/Unidentified Targets | Computational Biology, Phenotypic Screening | Identification of new uses for existing derivatives. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。